molecular formula C8H9N3O B14843803 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde

Cat. No.: B14843803
M. Wt: 163.18 g/mol
InChI Key: SYYXCXHHEUUGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is a heterocyclic compound that belongs to the pyrido[4,3-D]pyrimidine family This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from nucleophilic substitution) .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde is unique due to its specific aldehyde functional group, which allows for diverse chemical modifications and applications. Its bicyclic structure also provides a rigid framework that can be exploited in the design of new compounds with desired properties .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carbaldehyde

InChI

InChI=1S/C8H9N3O/c12-4-8-6-3-9-2-1-7(6)10-5-11-8/h4-5,9H,1-3H2

InChI Key

SYYXCXHHEUUGLW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=CN=C2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.